molecular formula C17H16N2O5S B5540873 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5540873
M. Wt: 360.4 g/mol
InChI Key: QDIPGMQFFOKSDB-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of synthetic organic molecules that feature a hybrid structure incorporating elements of pyrrolone, thiazole, and dimethoxyphenyl groups. These structural features suggest potential for diverse chemical reactivity and possible applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from commercially available or readily synthesized precursors. For instance, the synthesis of pyrrole derivatives can be achieved through the Paal-Knorr synthesis, involving the condensation of ketones or aldehydes with 1,4-dicarbonyl compounds. Thiazole rings are commonly introduced via cyclization reactions involving thioamides or thioureas and α-haloketones or β-keto esters (M. Vovk et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of compounds with similar structural motifs. For example, Gaywood and McNab (2009) explored the flash vacuum pyrolysis of 2-acetyl-3-azidothiophene, leading to the formation of a new heteroindoxyl, which exhibits versatility in further chemical reactions, including O-protonation, N-acetylation, and N-nitrosation (Gaywood & McNab, 2009). Such studies highlight the chemical reactivity and potential utility of acetyl-substituted compounds in synthesizing more complex molecular structures.

Heterocyclic Chemistry

The development of novel heterocyclic compounds is a significant area of research due to their potential applications in materials science and as pharmacophores. For instance, Vovk et al. (2010) reported on the synthesis of pyrrole derivatives via chain heterocyclization, demonstrating the utility of acetyl-substituted compounds in creating complex heterocyclic structures with potential biological activity (Vovk et al., 2010).

Photophysical and Physicochemical Investigations

The photophysical properties of compounds containing acetyl and dimethoxyphenyl groups have been explored for their potential use in fluorescent chemosensors and other photonic applications. Khan (2020) synthesized a pyrazoline derivative that serves as a fluorescent chemosensor for Fe3+ metal ions, showcasing the application of these compounds in detecting metal ions in solution (Khan, 2020).

Antimicrobial and Antileukemic Activities

Compounds derived from or related to the acetyl-dimethoxyphenyl-thiazolyl-pyrrolone framework have been evaluated for their antimicrobial and antileukemic activities. Kumar et al. (2017) synthesized isoxazoline incorporated pyrrole derivatives and screened them for in vitro antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2017). Additionally, Ladurée et al. (1989) investigated bis(alkylcarbamates) derived from pyrrolizine and thiazole compounds for their antileukemic activity, highlighting the potential therapeutic applications of these chemical structures (Ladurée et al., 1989).

properties

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-9(20)13-14(10-4-5-11(23-2)12(8-10)24-3)19(16(22)15(13)21)17-18-6-7-25-17/h4-8,14,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPGMQFFOKSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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